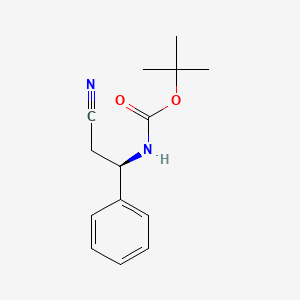
(R)-tert-Butyl (2-cyano-1-phenylethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protective group in organic synthesis, particularly for amines. The compound is characterized by its tert-butyl group, cyano group, and phenylethyl moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate typically involves the reaction of ®-2-cyano-1-phenylethylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ®-2-cyano-1-phenylethylamine and tert-butanol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Hydrolysis: ®-2-cyano-1-phenylethylamine and tert-butanol.
Reduction: ®-2-amino-1-phenylethylamine.
Substitution: Depending on the nucleophile used, various substituted carbamates or amines.
科学的研究の応用
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protective group for amines in organic synthesis, facilitating the selective modification of molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate primarily involves its role as a protective group. By temporarily masking reactive amine groups, it prevents unwanted side reactions during multi-step synthesis processes. The tert-butyl group can be selectively removed under mild conditions, revealing the free amine for further functionalization. The cyano group also plays a role in stabilizing the compound and influencing its reactivity.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Lacks the cyano and phenylethyl groups, making it less versatile in certain synthetic applications.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group, offering different reactivity and protection properties.
Ethyl carbamate: Simpler structure with an ethyl group, used in different contexts compared to ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate.
Uniqueness
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate stands out due to its combination of a tert-butyl group, cyano group, and phenylethyl moiety. This unique structure provides specific reactivity and stability, making it a valuable tool in organic synthesis and various scientific research applications.
特性
CAS番号 |
172823-12-0 |
|---|---|
分子式 |
C14H18N2O2 |
分子量 |
246.30 g/mol |
IUPAC名 |
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1 |
InChIキー |
SRJNUIQSUXHIRY-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC#N)C1=CC=CC=C1 |
正規SMILES |
CC(C)(C)OC(=O)NC(CC#N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




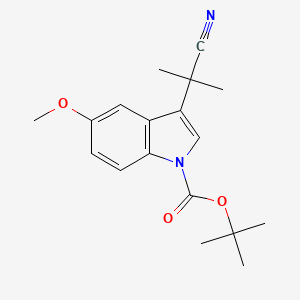

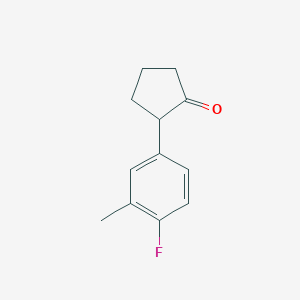

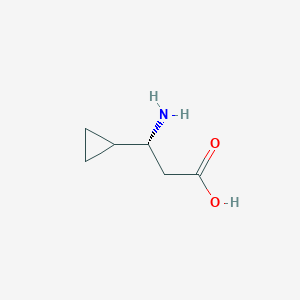
![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13075007.png)
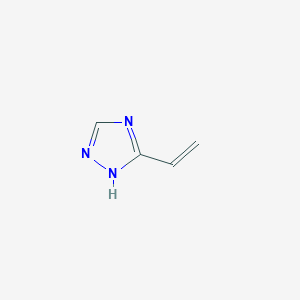

![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)
![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)
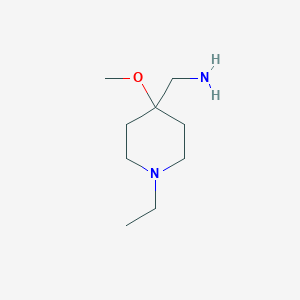
![3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13075040.png)
